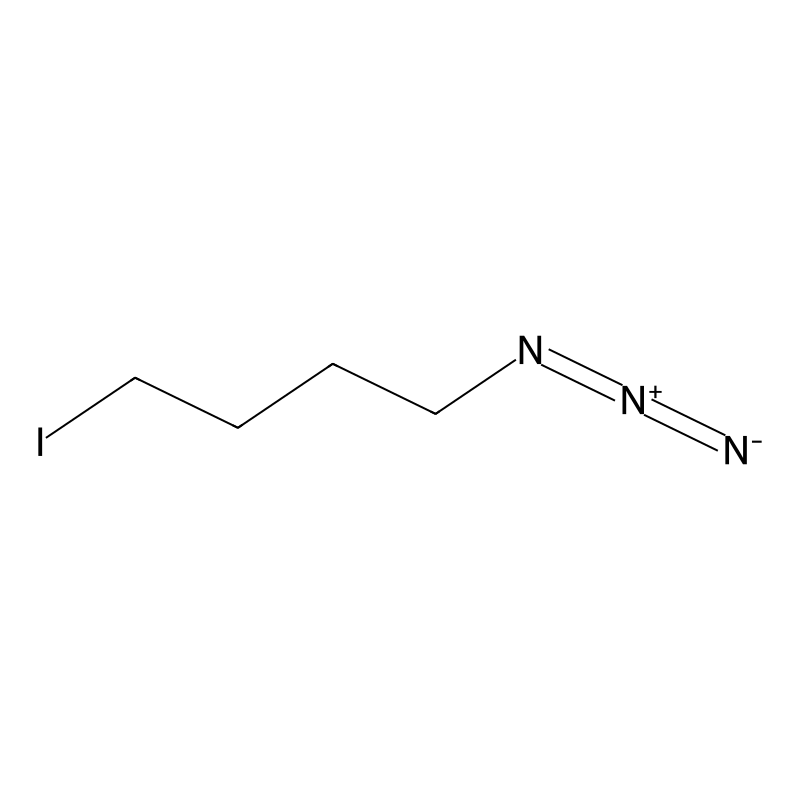

1-Azido-4-iodobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-azido-4-iodobutane safety data sheet

Basic Chemical Information

The table below summarizes the available identifying information for 1-azido-4-iodobutane [1] [2].

| Property | Value |

|---|---|

| CAS Number | 148759-55-1 [1] [2] |

| Molecular Formula | C4H8IN3 [1] [2] |

| Molecular Weight | 225.031 g/mol [1] [2] |

| Synonyms | Butane, 1-azido-4-iodo-; 1-Iodo-4-azidobutane [1] [2] |

Key Safety Considerations

Based on the compound's structure, two key hazard categories should be your primary concern. However, specific quantitative data (like flash point or toxicity levels) is not provided in the search results.

- Azide Functional Group (N₃): Organic azides are generally considered shock and heat sensitive. They can decompose violently and may be potential explosion hazards, especially when concentrated or confined [3].

- Iodine Substituent: While the iodine atom itself may not be the primary hazard, the compound might be toxic if inhaled, absorbed through the skin, or ingested. It could also cause skin and eye irritation.

How to Obtain a Full Safety Data Sheet

Given the lack of a publicly available SDS, I suggest the following steps to obtain the safety information you require:

- Contact Suppliers Directly: The most reliable method is to purchase a small amount of the compound from a chemical supplier. Reputable suppliers are legally required to provide a full Safety Data Sheet (SDS) to purchasers. Search for the CAS number 148759-55-1 on the websites of major chemical suppliers.

- Consult Institutional Resources: If you are affiliated with a university or a company, your organization's Environmental Health and Safety (EHS) department or chemistry library may have access to commercial SDS databases that are not publicly free.

- Conduct a Literature Search: A thorough search through scientific literature (e.g., on SciFinder or Reaxys) may yield research papers that describe the handling and properties of this compound, which can serve as a guide for safe laboratory practices.

Hazard Rating Context (NFPA 704)

While the specific NFPA 704 "fire diamond" for this compound is not available, understanding this system is crucial for interpreting hazard ratings once you obtain them [3] [4]. The diagram below illustrates how this system classifies hazards.

General NFPA 704 hazard rating diamond for interpretation [3].

References

Comprehensive Application Notes and Protocols for 1-Azido-4-iodobutane in Click Chemistry

Introduction to 1-Azido-4-iodobutane and Click Chemistry

This compound (CAS 148759-55-1) is a bifunctional chemical compound with significant utility in synthetic organic chemistry and chemical biology. Its molecular structure features both an azide group and an iodide group, making it a valuable building block for conjugation and linkage. The azide group serves as a potent participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction, which is characterized by high yield, specificity, and bio-orthogonality [1] [2]. This reaction forms stable 1,2,3-triazole linkages that are resistant to proteolytic degradation, making them ideal for biomedical applications [3].

The compound's specific structure, with the azide and iodine separated by a four-carbon butane chain, is strategically important. Research has demonstrated that in macrocyclization reactions, the ring size formed by the bridge is critical for maintaining ordered secondary structures in peptides, with 5 or 6 methylene groups proving optimal for α-helical conformation stability [3]. These properties make this compound particularly valuable for researchers in drug development who require precise molecular stabilization and conjugation techniques.

Primary Applications in Research and Development

Peptide Secondary Structure Stabilization

The application of this compound in peptide structure stabilization represents a significant advancement over traditional methods. By incorporating alkyne and azido functions at positions i and i+4 in an α-helical peptide, researchers can create intramolecular bridges through CuAAC click chemistry that effectively stabilize the secondary structure in its native conformation [3].

Advantages over Traditional Methods:

- Synthetic Efficiency: Unlike side chain lactam formation using Lys and Asp, which requires orthogonal protecting groups and adds synthetic complexity, the azido and alkyne functions react with high specificity without need for additional protection/deprotection steps [3].

- Proteolytic Stability: The resulting 1,2,3-triazole bridge demonstrates exceptional stability against enzymatic degradation, crucial for pharmacological applications [3].

- Conformational Control: Studies with nonapeptides have established that triazole bridges containing 5 or 6 methylene groups (achievable with the butane spacer) promote regular, ordered secondary structures, whereas smaller or larger ring sizes lead to disordered conformations [3].

Table 1: Comparison of Peptide Stabilization Methods

| Parameter | Click Chemistry Approach | Lactam Bridge Approach |

|---|---|---|

| Synthetic Complexity | Low (no orthogonal protecting groups needed) | High (requires orthogonal protecting groups) |

| Reaction Specificity | High | Moderate |

| Proteolytic Stability | Excellent | Moderate |

| Building Block Cost | Moderate | Typically higher |

| Structural Order | Regular, ordered with optimal bridge size | Variable |

Synthesis of Trisubstituted Triazenes

A innovative application of this compound involves the one-pot synthesis of trisubstituted triazenes through reaction with Grignard reagents. This method, developed by Suleymanov et al., enables the regioselective formation of triazenes via an intramolecular cyclization step [4] [5].

The key advantage of this approach is its remarkable versatility—it can be used for the preparation of aryl, heteroaryl, vinyl, and alkyl triazenes. The synthetic utility of the resulting vinyl triazenes is particularly noteworthy, as they can undergo various acid-induced transformations including C-N, C-O, C-F, C-P, and C-S bond-forming reactions [4]. This makes this compound an invaluable building block for constructing complex molecular architectures that would be challenging to access through conventional synthetic routes.

Experimental Protocols

Protocol 1: Click Chemistry-Mediated Peptide Cyclization

This protocol describes the stabilization of peptide α-helical structures through intramolecular side-chain-to-side-chain cyclization using this compound-derived components [3].

Materials:

- Peptide containing azido and alkyne amino acids (3 μmol)

- tert-Butanol (HPLC grade)

- Deionized water

- Ascorbic acid (ACS reagent grade)

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

- Appropriate chromatography system for purification

Procedure:

Peptide Synthesis: Incorporate Boc or Fmoc protected azido and alkyne amino acids into the peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols. Position these residues at i and i+4 positions to ensure proper alignment for α-helical stabilization [3].

Reaction Setup: Dissolve 3 μmol of the purified peptide in 4 mL of a tert-butanol/water mixture (1:2 ratio) [3].

Catalyst Preparation: Add 40 μmol each of ascorbic acid and CuSO₄·5H₂O to the reaction mixture. The ascorbic acid serves to generate Cu(I) in situ from the copper(II) sulfate [3].

Cyclization Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours) under inert atmosphere if necessary [3].

Purification: Work up the reaction using appropriate chromatographic methods (e.g., reverse-phase HPLC) to isolate the cyclized peptide product [3].

Characterization: Verify successful cyclization and structural stabilization using analytical HPLC, mass spectrometry, and circular dichroism (CD) spectroscopy to confirm the α-helical conformation.

The following workflow diagram illustrates the key steps in the peptide cyclization protocol:

Protocol 2: Triazene Synthesis via Grignard Reaction

This protocol outlines the one-pot synthesis of trisubstituted triazenes from Grignard reagents and this compound, based on the method developed by Suleymanov et al. [4] [5].

Materials:

- This compound

- Appropriate Grignard reagent (R-MgX, where R = aryl, heteroaryl, vinyl, or alkyl)

- Anhydrous tetrahydrofuran (THF) or diethyl ether

- Standard reagents for workup and purification

Procedure:

Reaction Setup: In a flame-dried reaction vessel under inert atmosphere, combine this compound with the desired Grignard reagent in anhydrous solvent [4].

Intramolecular Cyclization: Allow the reaction to proceed, facilitating the regioselective formation of triazenes through intramolecular cyclization. The reaction temperature and time may vary depending on the reactivity of the specific Grignard reagent employed.

Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS until complete consumption of the starting azide is observed.

Workup and Isolation: Quench the reaction carefully (typically with aqueous ammonium chloride or dilute acid) and extract the product using appropriate organic solvents.

Purification: Purify the crude triazene product using flash chromatography or recrystallization.

Downstream Transformations: Utilize the resulting vinyl triazenes in various acid-induced bond-forming reactions to access diverse molecular scaffolds [4].

Safety Considerations and Handling Guidelines

Working with azide-containing compounds requires strict adherence to safety protocols due to potential explosion hazards [1] [2].

Critical Safety Measures:

- Scale Considerations: Use dilute concentrations when possible and avoid evaporation of azide-containing solutions to dryness [1].

- Thermal Stability: Note that while many organic azides are stable at room temperature, they may decompose at elevated temperatures (>120°C). Differential scanning calorimetry studies of related azido compounds have shown decomposition onset above 120°C [2].

- Shock Sensitivity: Certain azide compounds can be impact-sensitive. Although this compound specifically hasn't been tested, related compounds like 4-azido-3-fluoropyridine have demonstrated explosive potential in standard impact tests [2].

- Solvent Incompatibility: NEVER use dichloromethane as a solvent with azide salts, as this combination can form highly explosive diazidomethane [1].

- Metal Contamination: Avoid contact with heavy metal salts (lead, mercury, cadmium, zinc, or silver) as they can form extremely shock-sensitive metal azides [1].

Recommended Safety Protocols:

- Always work behind a blast shield when performing reactions on preparative scale

- Use appropriate personal protective equipment including face shields and blast-resistant barriers

- Conduct initial small-scale tests when working with new azide compounds

- Implement proper disposal procedures for azide-containing waste

Analytical and Characterization Data

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-azido-4-chlorobutane |

|---|---|---|

| CAS Number | 148759-55-1 [6] | 671821-46-8 [7] |

| Molecular Formula | C₄H₈IN₃ [6] | C₄H₈ClN₃ [7] |

| Molecular Weight | 225.032 g/mol [6] | 133.579 g/mol [7] |

| Structure | I(CH₂)₄N₃ | Cl(CH₂)₄N₃ |

| Common Uses | Triazene synthesis, peptide stabilization [4] | Alternative when iodide reactivity is undesirable |

Conclusion and Future Perspectives

This compound serves as a versatile building block in click chemistry applications, particularly for peptide stabilization and the synthesis of trisubstituted triazenes. Its defined four-carbon spacer enables precise molecular spacing for optimal conformational control in engineered peptides, while its bifunctional nature allows diverse reaction pathways in synthetic chemistry.

The compound's utility in peptide stabilization offers distinct advantages over traditional methods, including simplified synthetic routes, reduced need for orthogonal protecting groups, and enhanced proteolytic stability of the resulting conjugates [3]. Meanwhile, its application in triazene synthesis demonstrates the expanding role of azide chemistry in constructing complex molecular architectures [4] [5].

As click chemistry continues to evolve as a cornerstone of bioconjugation and materials science, this compound and similarly designed bifunctional azides will likely play increasingly important roles in drug development, chemical biology, and materials science. Future applications may include targeted drug delivery systems, engineered biomaterials with tailored mechanical properties [8], and novel diagnostic agents leveraging the specific reactivity of this valuable chemical building block.

References

- 1. of Azides - Substitution, Reduction, Rearrangements, and... Reactions [masterorganicchemistry.com]

- 2. Halogenated azidopyridines fill gap in click chemistry toolbox [cen.acs.org]

- 3. Blog - Blog - Peptide Structure Stabilization by Click Chemistry [iris-biotech.de]

- 4. One-Pot Synthesis of Trisubstituted Triazenes from Grignard Reagents... [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] One-Pot Synthesis of Trisubstituted... | Semantic Scholar [semanticscholar.org]

- 6. 148759-55-1|Butane, 1 - azido - 4 -iodo-|lookchem [lookchem.com]

- 7. - 1 - azido -chlorobutane | CAS#:671821-46-8 | Chemsrc 4 [chemsrc.com]

- 8. -Functionalized Polyurethane Designed for Making... | CoLab Azido [colab.ws]

Comprehensive Application Notes & Protocols: 1-azido-4-iodobutane in CuAAC Cycloaddition for Drug Development

Chemical Introduction and Properties

1-azido-4-iodobutane (CAS: 148759-55-1) is a bifunctional reagent of significant importance in click chemistry applications, particularly in CuAAC reactions. This compound possesses two distinct reactive groups: an azide moiety at one terminus and an iodide moiety at the other, enabling sequential functionalization strategies that are invaluable in pharmaceutical development and bioconjugation. The azide group participates efficiently in copper-catalyzed azide-alkyne cycloadditions, while the iodide functionality serves as an excellent leaving group for nucleophilic substitution reactions, allowing incorporation into various molecular architectures. [1]

The structural features of this compound include a four-carbon alkyl chain that provides optimal spacing between functional groups, balancing reactivity with molecular flexibility. With a molecular formula of C₄H₈IN₃ and molecular weight of 225.032 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science. [1]

Table 1: Basic Chemical Properties of this compound

| Property | Value/Specification |

|---|---|

| CAS Registry Number | 148759-55-1 |

| Molecular Formula | C₄H₈IN₃ |

| Molecular Weight | 225.032 g/mol |

| Reactive Groups | Azide (N₃), Iodide (I) |

| Primary Applications | Bioconjugation, Pharmaceutical Synthesis, Nanomaterial Functionalization |

Synthesis and Preparation Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds through a nucleophilic substitution reaction starting from 1,4-diiodobutane, where one iodide is selectively displaced by azide. This method provides high yields and excellent purity, essential for downstream applications. [1]

Materials:

- 1,4-diiodobutane (1.0 equiv)

- Sodium azide (1.2 equiv)

- Dimethylformamide (DMF) or acetone as solvent

- Water and ethyl acetate for extraction

- Anhydrous sodium sulfate

Procedure:

- Dissolve 1,4-diiodobutane (10.0 mmol) in 30 mL of anhydrous DMF

- Add sodium azide (12.0 mmol) to the solution

- Heat the reaction mixture to 50°C with stirring for 12 hours

- Monitor reaction completion by TLC or FTIR (azide peak at ~2100 cm⁻¹)

- Cool the mixture to room temperature and dilute with 50 mL water

- Extract with ethyl acetate (3 × 30 mL)

- Combine organic layers and wash with brine

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure

- Purify by column chromatography using hexane/ethyl acetate (9:1) to obtain pure product

Safety Considerations:

- Organic azides can be thermally unstable and should be handled with care

- Avoid heating closed systems and minimize exposure to shock or friction

- Conduct reactions in a fume hood with proper personal protective equipment

- Store azide compounds at low temperatures in labeled containers

CuAAC Reaction Mechanisms and Applications

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition

The CuAAC reaction represents a cornerstone of click chemistry, and this compound serves as an ideal participant in this transformation. The reaction mechanism begins with the formation of copper(I) acetylide through the interaction of copper(I) with a terminal alkyne. This acetylide then undergoes cycloaddition with the azide group of this compound, forming a six-membered copper-containing intermediate. This intermediate subsequently rearranges to yield the 1,4-disubstituted triazole product while regenerating the copper catalyst. [2] [3]

The exceptional regioselectivity of the CuAAC reaction distinguishes it from the thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers. The copper catalysis not only enhances reaction rates by up to 10⁷ times but also guarantees exclusive formation of the 1,4-triazole isomer under mild conditions, typically at room temperature in aqueous or mixed solvent systems. This reliability makes it particularly valuable for conjugating sensitive biomolecules. [3] [4]

Applications in Bioconjugation and Drug Development

The dual functionality of this compound enables diverse applications in pharmaceutical development. The iodide moiety can be employed in initial functionalization steps to incorporate the azide handle into target molecules, which subsequently participates in CuAAC reactions. This strategy has been successfully implemented in: [3] [4]

- Nucleoside and nucleotide modifications for antiviral and anticancer agents

- Peptide and protein conjugations for targeted drug delivery

- Polymer functionalization to enhance biocompatibility

- Nanoparticle surface modification for diagnostic applications

Recent studies have demonstrated the utility of this compound in creating nucleoside-bile acid conjugates that exhibit promising anti-proliferative activity against cancer cell lines including leukemic K562 and HCT116 colon carcinoma, with minimal effects on normal fibroblasts. The triazole linkage formed through CuAAC contributes to metabolic stability and favorable pharmacokinetic properties. [3]

Experimental Protocols

General CuAAC Protocol for Small Molecule Conjugation

This protocol describes the conjugation of this compound with terminal alkynes under standard CuAAC conditions, suitable for small molecule derivatization in organic solvents. [5] [4]

Materials:

- This compound (1.0 equiv)

- Terminal alkyne (1.2 equiv)

- Copper(II) sulfate pentahydrate (0.1-0.2 equiv)

- Sodium ascorbate (0.5-1.0 equiv)

- THF/t-BuOH/H₂O (1:1:1) as solvent system

- Ethylenediaminetetraacetic acid (EDTA) for workup

Procedure:

- Dissolve this compound (0.5 mmol) and terminal alkyne (0.6 mmol) in 6 mL of THF/t-BuOH/H₂O mixture (1:1:1)

- Add copper(II) sulfate (0.05-0.1 mmol) followed by sodium ascorbate (0.25-0.5 mmol)

- Stir the reaction mixture at room temperature for 4-12 hours

- Monitor reaction progress by TLC or LC-MS

- Upon completion, add 10 mL of saturated EDTA solution to chelate copper ions

- Extract with ethyl acetate (3 × 10 mL)

- Combine organic layers, dry over sodium sulfate, and concentrate

- Purify by column chromatography or recrystallization

Biomolecule Conjugation Protocol

For conjugations involving sensitive biomolecules, modified conditions are necessary to minimize oxidative damage and maintain biological activity. [6] [4]

Materials:

- This compound (2-5 equiv relative to biomolecule)

- Alkyne-functionalized biomolecule (1.0 equiv)

- Copper(II) sulfate (50-250 μM final concentration)

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (5:1 ratio to copper)

- Sodium ascorbate (5 mM final concentration)

- Aminoguanidine (5 mM final concentration, optional)

- Phosphate buffer (100 mM, pH 7.0)

Procedure:

- Prepare biomolecule-alkyne in phosphate buffer to a final volume of 432.5 μL (57.8 μM in alkyne)

- Add this compound (10 μL of 50 mM stock in DMSO or t-BuOH)

- Premix CuSO₄ (2.5 μL of 20 mM) and THPTA ligand (5.0 μL of 50 mM), then add to reaction

- Add aminoguanidine (25 μL of 100 mM) if protein conjugation

- Finally, add sodium ascorbate (25 μL of 100 mM, fresh)

- Close tube to minimize oxygen ingress and mix by inversion

- Rotate slowly (30 rpm) at room temperature for 1-2 hours

- Remove copper ions by dialysis against EDTA-containing buffer or using Cu-chelating resins

- Purify conjugate by size-exclusion chromatography or precipitation

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for CuAAC with this compound

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low Conversion | Insufficient Cu(I), ligand degradation, low solubility | Increase CuSO₄ to 250 μM, use fresh ligand, add co-solvents |

| Biomolecule Damage | ROS formation, copper binding to sensitive sites | Include THPTA ligand, add DMSO (10%) as radical scavenger |

| Side Reactions | Iodide displacement, azide reduction | Lower temperature, shorter reaction times, avoid strong reductants |

| Copper Contamination | Inefficient removal | Extend dialysis, use Cuprisorb resin, EDTA washes |

Characterization Data and Analytical Methods

Spectroscopic Properties and Characterization

Successful conjugation via CuAAC can be confirmed through multiple analytical techniques. The characteristic triazole ring formation is evidenced by specific spectroscopic signatures. [3]

NMR Spectroscopy:

- ¹H NMR: Triazole proton appears as a singlet at ~7.5-7.8 ppm

- ¹³C NMR: Triazole carbons observed at ~120-150 ppm

Mass Spectrometry:

- Expected [M+H]⁺ for this compound: 225.95

- Triazole adducts show appropriate mass increase corresponding to alkyne partner

FTIR Spectroscopy:

- Azide stretch at ~2100 cm⁻¹ diminishes upon reaction completion

- Triazole C=N and C-N stretches appear at ~1600-1650 cm⁻¹

Quantitative Reaction Optimization Data

Table 3: Optimization of CuAAC Reaction Parameters with this compound

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| CuSO₄ Concentration | 50-500 μM | 100-250 μM | Yield increases up to 250 μM, then plateaus |

| Ligand (THPTA) | 0-10:1 (Cu:Ligand) | 5:1 ratio | Higher ratios reduce biomolecule damage |

| Solvent System | Various H₂O/Organic | 5:1 MeCN:H₂O | Maximizes solubility and Cu erosion [6] |

| Reaction Time | 0.5-24 hours | 2-4 hours | >90% conversion within 2 hours for most alkynes |

| Temperature | 4-37°C | 25°C (rt) | Higher temperatures risk biomolecule degradation |

Experimental Workflow Visualization

The following diagrams visualize key experimental workflows using Graphviz with the specified formatting requirements, including adequate label distance and appropriate color contrast.

Chemical Synthesis Workflow

Diagram 1: Synthetic pathway for preparing this compound from 1,4-diiodobutane, illustrating the key steps including azide substitution, extraction, and purification.

CuAAC Bioconjugation Protocol

Diagram 2: Step-by-step bioconjugation protocol using CuAAC chemistry with this compound, highlighting the critical steps for maintaining biomolecule integrity.

CuAAC Reaction Mechanism

Diagram 3: Catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism, showing the key intermediates and catalyst regeneration.

Advanced Applications and Future Perspectives

The unique properties of this compound continue to enable innovative applications across various domains of chemical biology and drug development. Recent advances have demonstrated its utility in:

Nanoparticle Functionalization: The iodide moiety allows for surface modification of gold nanoparticles, while the azide group enables subsequent conjugation with alkyne-modified targeting ligands or drugs through CuAAC. This approach has been successfully employed to create theranostic platforms that combine diagnostic imaging and therapeutic capabilities. [7]

Flow Chemistry Applications: Recent developments in flow-based CuAAC platforms address limitations of traditional batch reactions, particularly for sensitive biomolecules. These systems utilize controlled copper tube erosion to generate ppm levels of copper in situ, resulting in minimal oxidative damage and significantly reduced copper contamination in the final bioconjugates. This technology enables the modification of peptides, DNA strands, and therapeutic oligonucleotides with residence times of just 1-10 minutes at ambient temperature and pressure. [6]

Polymer and Materials Science: The combination of this compound's two reactive handles enables the synthesis of novel polymer architectures through sequential modification strategies. The compound has been utilized in creating functionalized biomaterials with tailored properties for drug delivery and tissue engineering applications. [7] [3]

As click chemistry continues to evolve, this compound remains a valuable reagent in the synthetic toolbox, particularly for applications requiring orthogonal reactivity and sequential functionalization strategies in complex molecular environments.

References

- 1. 148759-55-1|Butane, 1 - azido - 4 -iodo-|lookchem [lookchem.com]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Modified Nucleosides, Nucleotides and Nucleic Acids via Click... [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation... [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne... [organic-chemistry.org]

- 6. A flow platform for degradation-free CuAAC ... | Nature Communications [nature.com]

- 7. A click-based modular approach to introduction of peroxides onto... [pubs.rsc.org]

1-azido-4-iodobutane synthesis of phenyltriazole-deoxynojirimycin hybrids

Introduction & Therapeutic Rationale

1-Deoxynojirimycin (DNJ) is a natural iminosugar and a potent α-glucosidase inhibitor. It mimics the transition state of glycoside hydrolysis, making it a lead compound for developing treatments for type 2 diabetes and lysosomal storage disorders [1] [2]. A proven strategy to enhance its potency and selectivity is through N-alkylation with lipophilic chains, which helps the molecule better access the enzyme's active site [3].

The "click chemistry" approach, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is ideal for creating diverse chemical libraries. Using 1-azido-4-iodobutane as a 4-carbon linker allows for the modular attachment of a DNJ core to variously substituted phenylacetylenes, forming a stable 1,2,3-triazole ring. This hybrid architecture can significantly boost α-glucosidase inhibition compared to the parent DNJ molecule [3].

Workflow for Synthesis & Evaluation

The entire process, from synthesis to initial biological evaluation, follows a logical sequence as outlined below.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Alkylated Azide Intermediate (21/22) [3]

- Objective: To attach the 4-carbon azide linker to the DNJ molecule.

- Reaction: N-Alkylation via nucleophilic substitution.

- Materials:

- 1-Deoxynojirimycin (DNJ, 1)

- This compound (CAS 148759-55-1 [4])

- Anhydrous Potassium Carbonate (K₂CO₃)

- Anhydrous N,N-Dimethylformamide (DMF)

- Procedure:

- Dissolve DNJ (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF under an inert atmosphere.

- Add this compound (1.2 equiv) dropwise.

- Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC.

- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

- Purify the crude product (21) via flash chromatography.

- Peracetylation: Dissolve the purified azide 21 in a mixture of pyridine and acetic anhydride (1:1). Stir at room temperature for 12 hours. Concentrate and purify to obtain the peracetylated click precursor 22.

Protocol 2: CuAAC 'Click' Reaction & Deprotection (to 23-33 and 10-20) [3]

- Objective: To conjugate the DNJ-azide with phenylacetylenes and obtain the final hybrids.

- Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition.

- Materials:

- DNJ-azide precursor (22)

- Substituted phenylacetylene derivatives

- Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

- Sodium Ascorbate

- tert-Butanol and Water mixture (1:1)

- Sodium Methoxide (NaOMe) in Methanol

- Procedure:

- Dissolve the DNJ-azide 22 (1.0 equiv) and the phenylacetylene (1.5 equiv) in a tert-BuOH/H₂O mixture (1:1).

- Add sodium ascorbate (0.5 equiv) and CuSO₄·5H₂O (0.25 equiv) sequentially.

- Stir the reaction vigorously at room temperature for 8-12 hours.

- After completion, concentrate, extract with ethyl acetate, and purify to yield the triazole product (23-33).

- O-Deacetylation: Dissolve the acetylated triazole in anhydrous methanol. Add a catalytic amount of NaOMe (0.1 equiv) and stir at room temperature for 2-4 hours.

- Neutralize with a weak ion-exchange resin, filter, and concentrate to obtain the final deprotected phenyltriazole-DNJ hybrid (10-20).

Protocol 3: In Vitro α-Glucosidase Inhibition Assay [3]

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized hybrids.

- Materials:

- α-Glucosidase (from yeast)

- Substrate (e.g., p-Nitrophenyl α-D-glucopyranoside, pNPG)

- Phosphate Buffer (pH 6.8)

- Test compounds (10-20) and DNJ standard

- Microplate reader

- Procedure:

- Prepare serial dilutions of the test compounds and DNJ in phosphate buffer.

- In a 96-well plate, mix 50 µL of enzyme solution with 50 µL of compound solution.

- Pre-incubate at 37°C for 10 minutes.

- Initiate the reaction by adding 100 µL of substrate (pNPG) solution.

- Incubate at 37°C for 30 minutes and stop the reaction by adding 100 µL of sodium carbonate solution.

- Measure the absorbance of the released p-nitrophenol at 405 nm.

- Calculate the percentage inhibition and plot the dose-response curve to determine IC₅₀ values.

Data Analysis & Structure-Activity Relationships

The inhibitory data reveals clear structure-activity relationships, which are crucial for guiding future design.

Table 1: Inhibitory Activity (IC₅₀) of Selected Phenyltriazole-DNJ Hybrids Against α-Glucosidase [3]

| Compound | Linker Length (Methylenes) | R (4-Position Substituent) | IC₅₀ (μM) ± S.D. |

|---|---|---|---|

| DNJ | - | - | 155 ± 15 |

| 7 | 4 | H | 551 ± 23 |

| 8 | 4 | Methyl | 324 ± 65 |

| 9 | 4 | Amyl (Pentyl) | 63 ± 6 |

| 12 | 4 | Heptyl | 105 ± 9 |

| 16 | 6 | Propyl | 11 ± 1 |

| 17 | 6 | Butyl | 16 ± 2 |

| 18 | 6 | Amyl (Pentyl) | 15 ± 1 |

| 19 | 6 | Hexyl | 17 ± 1 |

| 20 | 6 | Heptyl | 14 ± 1 |

Key SAR Insights from Data:

- Linker Length is Critical: A C6 linker consistently yields vastly more potent inhibitors (IC₅₀ ~11-17 μM) than a C4 linker, highlighting the importance of optimal reach to the enzyme's lipophilic pocket [3].

- Optimal Substituent Bulk: For C4-linked hybrids, activity increases with substituent size up to amyl (pentyl, 9). For the superior C6-linked hybrids, activity is high and largely independent of the alkyl chain length from propyl to heptyl (16-20), suggesting the pocket is readily satisfied [3].

- Competitive Inhibition: Kinetic studies (Lineweaver-Burk plots) for compounds like 18 and 19 confirm they act as competitive inhibitors, binding directly to the enzyme's active site [3].

Mechanism of Action & Molecular Interactions

The biological activity stems from the hybrid's ability to interact with the enzyme's catalytic site and an adjacent lipophilic pocket. The visual below summarizes this mechanism and the synthetic strategy.

Application Notes & Critical Points

- Purity & Characterization: All final hybrids should be characterized by ( ^1 \text{H} ) and ( ^{13}\text{C} ) NMR spectroscopy. The triazole proton (H5) appears at ~7.76 ppm, and a large Δ(δC4–δC5) value of ~28 ppm in the ( ^{13}\text{C} ) NMR spectrum confirms the 1,4-disubstituted regioisomer [3].

- Solubility Considerations: Most hybrids (except those with very long alkyl chains like 15) are soluble in water, which is beneficial for biological testing [3].

- Cytotoxicity Profile: At low concentrations (up to 10 µM), these hybrids show no cytotoxicity to HL60 cells. However, at 50 µM, compound 20 (C6 linker, heptyl) exhibited toxicity, indicating a chain-length-dependent effect that must be considered during lead optimization [3].

Conclusion

This protocol outlines a robust and efficient method for synthesizing a library of phenyltriazole-deoxynojirimycin hybrids using This compound as a key building block. The resulting compounds demonstrate significantly enhanced α-glucosidase inhibitory activity compared to DNJ, with the C6-linked hybrids showing particular promise as potential anti-diabetic leads. The SAR insights provide a clear roadmap for further optimization of potency and selectivity.

References

Comprehensive Application Notes and Protocols: N-Alkylation of Unprotected DNJ with 1-Azido-4-Iodobutane for Antiviral Drug Development

Introduction and Significance

The N-alkylation of deoxynojirimycin (DNJ) with functionalized alkyl chains represents a crucial strategy in medicinal chemistry for developing novel therapeutic compounds with enhanced pharmacological properties. DNJ, a prominent imino sugar, serves as a versatile scaffold in drug discovery due to its inherent ability to inhibit glycosidase enzymes, which play critical roles in viral replication and metabolic disorders. The incorporation of azide-functionalized side chains, specifically through 1-azido-4-iodobutane, enables efficient diversification of the DNJ core structure via click chemistry approaches, facilitating the creation of compound libraries for biological screening. This protocol addresses the growing demand for straightforward methodologies that allow researchers to access DNJ derivatives without requiring extensive protecting group manipulations, thereby streamlining the synthetic process and accelerating structure-activity relationship studies.

The significance of this N-alkylation methodology extends particularly to antiviral drug development campaigns. Recent studies have demonstrated that N-alkylated DNJ derivatives exhibit potent activity against various enveloped viruses, including dengue virus (DENV), by targeting host-based α-glucosidase enzymes I and II in the endoplasmic reticulum [1]. These enzymes are essential for proper folding of viral envelope glycoproteins, and their inhibition disrupts the viral life cycle without directly targeting the virus, potentially reducing the likelihood of resistance development. The application of this compound as an alkylating agent introduces a terminal azide functionality that serves as a versatile chemical handle for subsequent bioconjugation or further structural elaboration through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it an invaluable tool for generating diverse neoglycoconjugates with optimized biological activities [2].

Chemical Properties and Relevance

Properties of this compound

- Molecular Formula: C₄H₈IN₃

- Molecular Weight: 225.032 g/mol

- CAS Registry Number: 148759-55-1 [3]

- Structural Features: This bifunctional compound contains both a reactive iodo terminus suitable for nucleophilic substitution reactions and an azido group that serves as a latent amine precursor or participates in dipolar cycloadditions. The four-carbon alkyl chain provides an optimal balance between flexibility and molecular rigidity, facilitating effective interactions with biological targets.

- Reactivity Profile: The iodide moiety serves as an excellent leaving group in S_N2 reactions, enabling efficient N-alkylation of nucleophiles like DNJ. The azido group exhibits thermal stability under typical reaction conditions while remaining available for subsequent copper-catalyzed cycloadditions with alkynes, allowing rapid generation of molecular diversity.

- Safety Considerations: Organic azides can be potentially explosive when heated or subjected to shock, particularly low molecular weight derivatives. However, this compound has demonstrated sufficient stability for routine laboratory handling when stored properly at room temperature and protected from light [3].

Properties of Deoxynojirymcin (DNJ)

- Molecular Formula: C₆H₁₃NO₄

- Molecular Weight: 163.17 g/mol

- Structural Features: DNJ is a polyhydroxylated piperidine that structurally resembles glucose, with a nitrogen atom replacing the endocyclic oxygen atom. This isosteric replacement enables DNJ to act as a potent inhibitor of various glycosidases. The presence of multiple hydroxyl groups and a basic nitrogen atom creates challenges for selective N-alkylation, necessitating optimized reaction conditions.

- Biochemical Activity: As a glycosidase inhibitor, DNJ interferes with the processing of N-linked glycoproteins in the endoplasmic reticulum, which has profound implications for viral replication, particularly for enveloped viruses such as dengue, hepatitis B, and influenza [1].

Table 1: Physicochemical Properties of Key Reagents

| Reagent | Molecular Weight | CAS Number | Key Functional Groups | Storage Conditions |

|---|---|---|---|---|

| This compound | 225.032 g/mol | 148759-55-1 | Iodo, Azido | Room temperature, dark |

| Deoxynojirimycin (DNJ) | 163.17 g/mol | 19130-96-2 | Secondary amine, Multiple hydroxyls | Room temperature |

| N,N-Diisopropylethylamine (DIPEA) | 129.25 g/mol | 7087-68-5 | Tertiary amine | Room temperature, under inert gas |

Synthetic Protocol: N-Alkylation of Unprotected DNJ

Materials and Equipment

- Chemical Reagents: Unprotected DNJ (1.0 equiv, 163.2 mg, 1.0 mmol), this compound (1.2 equiv, 270.0 mg, 1.2 mmol), N,N-diisopropylethylamine (DIPEA, 3.0 equiv, 387.8 mg, 3.0 mmol), anhydrous N,N-dimethylformamide (DMF, 10 mL) [4]

- Laboratory Equipment: Round-bottom flask (25 mL), magnetic stirrer, reflux condenser, nitrogen/vacuum manifold, heating mantle, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), flash chromatography system, rotary evaporator

- Analytical Instruments: Nuclear magnetic resonance (NMR) spectrometer (¹H, ¹³C, 2D techniques), high-resolution mass spectrometer (HRMS), infrared (IR) spectrometer

Step-by-Step Procedure

Reaction Setup: Charge a flame-dried 25 mL round-bottom flask containing a magnetic stir bar with unprotected DNJ (163.2 mg, 1.0 mmol). Add anhydrous DMF (10 mL) through syringe under nitrogen atmosphere. Stir the mixture until the DNJ is completely dissolved, resulting a clear solution.

Base Addition: Add DIPEA (387.8 mg, 3.0 mmol) in one portion via syringe. The reaction mixture may become slightly warm upon addition. Continue stirring for 5 minutes to ensure complete mixing.

Alkylating Agent Introduction: Add this compound (270.0 mg, 1.2 mmol) dropwise over 2 minutes using a syringe. After complete addition, fit the flask with a reflux condenser.

Reaction Monitoring: Heat the reaction mixture to 60°C with continuous stirring under nitrogen atmosphere. Monitor the reaction progress by TLC (silica gel, n-butanol:acetic acid:water 4:1:1, ninhydrin stain). The product (Rf ≈ 0.6) should show clear separation from starting DNJ (Rf ≈ 0.3).

Work-up Procedure: After 12 hours (or upon complete consumption of DNJ as indicated by TLC), cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution (2 × 15 mL), brine (15 mL), and water (15 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash chromatography on silica gel using a gradient elution of dichloromethane:methanol (95:5 to 85:15) to obtain the pure N-alkylated DNJ derivative as a pale-yellow viscous oil or white solid.

Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity. The characteristic signals in ¹H NMR should include azido-propyl chain protons between δ 3.0-3.5 ppm and piperidine ring protons between δ 2.5-4.0 ppm.

Safety Considerations

- Personal Protective Equipment: Wear appropriate gloves, safety glasses, and lab coat throughout the procedure.

- Azide Handling: Although this compound is considered stable, avoid heating neat samples above 80°C or subjecting them to mechanical shock.

- Waste Disposal: Collect all azide-containing wastes in clearly labeled containers for proper hazardous waste disposal.

- Ventilation: Perform all operations in a well-ventilated fume hood to minimize exposure to volatile organic compounds and potential azide decomposition products.

Characterization and Analytical Data

Structural Confirmation

Successful N-alkylation of DNJ with this compound yields 1-(4-azidobutyl)-deoxynojirimycin, which requires comprehensive spectroscopic characterization to verify structural integrity and assess purity. The following analytical data represent typical results for this compound:

¹H NMR (400 MHz, D₂O): δ 3.85-3.70 (m, 1H, H-2), 3.65-3.45 (m, 4H, H-3, H-4, H-5, H-6), 3.40-3.25 (m, 2H, H-6', N-CH₂), 3.20 (t, J = 6.8 Hz, 2H, CH₂N₃), 2.75-2.60 (m, 2H, N-CH₂), 1.65-1.45 (m, 4H, CH₂CH₂CH₂). The appearance of distinct signals for the N-CH₂ protons between δ 2.60-2.75 ppm and the azidobutyl chain protons confirms successful alkylation.

¹³C NMR (100 MHz, D₂O): δ 79.5 (C-2), 72.1 (C-4), 70.8 (C-3), 68.5 (C-5), 61.2 (C-6), 51.5 (N-CH₂), 50.8 (N-CH₂ of piperidine), 29.5 (CH₂), 28.8 (CH₂), 26.5 (CH₂). The presence of additional aliphatic carbon signals between δ 26-51 ppm corroborates the incorporation of the azidobutyl chain.

HRMS (ESI+): m/z calculated for C₁₀H₂₁N₄O₄ [M+H]⁺: 269.1559; found: 269.1556. The mass spectral data provides definitive confirmation of the molecular formula.

FT-IR (neat): ν 3450 (br, OH), 2940, 2865 (CH), 2100 (N₃), 1075 cm⁻¹ (C-O). The characteristic azide stretch at approximately 2100 cm⁻¹ is a key indicator of successful functionalization.

Purity Assessment

HPLC analysis under the following conditions is recommended for assessing compound purity: Column: C18 reversed-phase (250 × 4.6 mm, 5 μm); Mobile phase: gradient from 5% to 50% acetonitrile in water with 0.1% formic acid over 20 minutes; Flow rate: 1.0 mL/min; Detection: UV at 214 nm. The target compound typically elutes at 12-14 minutes with purity >95% when synthesized according to this protocol.

Table 2: Characterization Summary for N-Alkylated DNJ Derivatives

| Analytical Method | Key Diagnostic Features | Expected Results |

|---|---|---|

| ¹H NMR | N-CH₂ protons | δ 2.60-2.75 ppm (piperidine), δ 2.75-2.90 ppm (butyl chain) |

| ¹³C NMR | Methylene carbons of azidobutyl chain | δ 51.5, 50.8, 29.5, 28.8, 26.5 ppm |

| HRMS | Molecular ion | m/z 269.1559 [M+H]⁺ (C₁₀H₂₁N₄O₄) |

| FT-IR | Azide stretch | Strong absorption at ~2100 cm⁻¹ |

| HPLC | Retention time | 12-14 minutes (C18, acetonitrile/water gradient) |

Therapeutic Applications and Biological Evaluation

Antiviral Activity

N-alkylated DNJ derivatives have demonstrated significant antiviral potency against a range of clinically important enveloped viruses. Recent structure-activity relationship studies have revealed that derivatives featuring optimally designed side chains exhibit dramatically enhanced activity compared to the parent DNJ compound. For instance, in dengue virus (DENV) infection models, select N-alkylated DNJ analogs demonstrated nanomolar efficacy (EC₅₀ = 0.3-0.5 μM) while maintaining low cytotoxicity (CC₅₀ > 500 μM, selectivity index > 1000) [1]. This represents a substantial improvement over earlier generation inhibitors such as N-butyl-DNJ (NBDNJ), which failed in clinical trials for HIV due to insufficient potency. The 4-azidobutyl side chain introduced through this protocol serves as an intermediate for further functionalization to optimize antiviral activity and pharmacological properties.

The length and flexibility of the N-alkyl chain significantly influences biological activity. Studies have consistently demonstrated that side chains comprising 8-9 total atoms typically yield optimal antiviral potency, likely due to enhanced membrane permeability or improved interactions with the target enzyme's hydrophobic regions [1]. The 4-azidobutyl chain introduced in this protocol provides a four-atom spacer that can be further extended through click chemistry with appropriate alkynes, allowing systematic exploration of structure-activity relationships. This modular approach enables medicinal chemists to rapidly generate compound libraries for biological screening against various viral targets.

Mechanism of Action

The primary mechanism underlying the antiviral activity of N-alkylated DNJ derivatives involves inhibition of endoplasmic reticulum (ER) α-glucosidases I and II [1]. These enzymes are responsible for the sequential removal of glucose residues from N-linked glycans on newly synthesized glycoproteins. By inhibiting these processing enzymes, N-alkylated DNJ derivatives cause misfolding of viral envelope glycoproteins through disruption of the calnexin/calreticulin folding cycle. This results in:

- Impaired virion assembly due to defective envelope protein folding

- Reduced secretion of infectious viral particles

- Enhanced proteasomal degradation of improperly folded viral glycoproteins

The incorporation of hydrophobic N-alkyl chains, such as the azidobutyl moiety, enhances membrane permeability and increases residence time in the ER, thereby potentiating the antiviral effects. Research using RNAi knockdown technology has validated the essential role of cellular ER α-glucosidases I and II in DENV replication, confirming this mechanism of action [1].

Figure 1: Mechanism of antiviral action of N-alkylated DNJ derivatives targeting ER α-glucosidases and disrupting viral glycoprotein maturation.

Experimental Design and Visualization

Synthetic Workflow

The following diagram illustrates the complete experimental workflow from initial reaction setup through biological evaluation, highlighting key decision points and analytical checkpoints:

Figure 2: Complete experimental workflow for the N-alkylation of unprotected DNJ with this compound and subsequent applications.

Structure-Activity Relationship Considerations

The biological activity of N-alkylated DNJ derivatives is strongly influenced by structural features of the side chain. The diagram below summarizes key structure-activity relationship considerations for optimizing antiviral potency:

Figure 3: Key structure-activity relationship considerations for optimizing N-alkylated DNJ derivatives based on recent SAR studies.

Troubleshooting and Optimization

Common Challenges and Solutions

Low Conversion: If the reaction fails to reach completion after 12 hours, consider increasing the reaction temperature to 70°C or extending the reaction time to 24 hours. Alternatively, increase the equivalency of this compound to 1.5 equivalents relative to DNJ.

Byproduct Formation: The formation of multiple products may occur if the alkylating agent undergoes decomposition. Using freshly prepared this compound and ensuring anhydrous conditions throughout the reaction can minimize this issue.

Purification Difficulties: The polar nature of DNJ derivatives can make purification challenging. When standard silica gel chromatography proves ineffective, consider using reverse-phase flash chromatography (C18 silica, water-methanol gradient) or preparative HPLC.

Azide Stability Concerns: If evidence of azide decomposition is observed (gas evolution, discoloration), conduct the reaction at a lower temperature (40°C) for a longer duration (24-36 hours) and ensure protection from light by covering the reaction vessel with aluminum foil.

Scale-up Considerations

For larger-scale preparations (>5 mmol), maintain the same molar ratios of reagents but consider the following adjustments:

- Use a larger volume of DMF (approximately 8 mL per mmol of DNJ) to ensure efficient stirring

- Add the this compound dropwise over 15-20 minutes to control exotherm

- Extend the reaction time to 18-24 hours to account for slower heating and mixing

- Employ gradient extraction with ethyl acetate and water (1:1 ratio) for more efficient separation

Conclusion and Future Perspectives

The N-alkylation of unprotected DNJ with this compound represents a straightforward and efficient method for generating versatile intermediates in antiviral drug discovery. This protocol provides researchers with a robust synthetic procedure that avoids the need for complex protecting group strategies, enabling rapid access to functionalized DNJ derivatives. The introduced azide moiety serves as a valuable chemical handle for further diversification through click chemistry approaches, allowing the generation of compound libraries for comprehensive structure-activity relationship studies.

The significant antiviral potency observed with optimized N-alkylated DNJ derivatives, particularly against dengue virus and other flaviviruses, highlights the therapeutic potential of this compound class [1]. Future directions may include the development of asymmetric synthesis approaches, exploration of alternative heteroatom incorporation in the side chain, and evaluation against emerging viral threats. The continued optimization of these compounds through systematic side chain variation, as enabled by this protocol, holds promise for developing much-needed antiviral therapeutics with novel mechanisms of action.

References

- 1. Design, Synthesis, and Biological Evaluation of N -Alkylated... [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Selection of the biological activity of DNJ neoglycoconjugates... [academia.edu]

- 3. 148759-55-1|Butane, 1 - azido - 4 -iodo-|lookchem [lookchem.com]

- 4. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies | Scientific Reports [nature.com]

1-azido-4-iodobutane preparation of azidoalkylamines

Azidoalkylamines in Drug Development

Azidoalkylamines, such as 4-azidobutylamine, are valuable chemical intermediates in synthesizing more complex, biologically active molecules. Their utility primarily comes from the azide group, which is stable yet can readily participate in "click chemistry" reactions [1].

A key application is in the synthesis of drug candidates like solithromycin, a macrolide antibiotic [1]. In this context, 4-azidobutylamine, often stabilized as an organic acid salt, acts as a spacer or linker. The azide group is used to connect the main core of the drug molecule to other functional parts through a "click" reaction with an alkyne, forming a triazole ring [1]. This highlights the role of these compounds in modern, efficient drug synthesis.

Chemical Properties & Related Compounds

The table below summarizes basic information for 1-azido-4-iodobutane and several related azidoalkyl compounds to provide context for your research.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound [2] | 148759-55-1 | C₄H₈IN₃ | 225.03 |

| 1-azido-4-chlorobutane [3] | 671821-46-8 | C₄H₈ClN₃ | 133.58 |

| 4-azidobutan-1-ol [4] | 54953-78-5 | C₄H₉N₃O | 115.14 |

| 4-Azidobutyl isocyanate [5] | - | C₅H₈N₄O | 140.15 |

Workflow: Azidoalkylamines as Intermediates

The following diagram illustrates the typical role of compounds like this compound in pharmaceutical synthesis, based on the general information available [1].

Missing Detailed Synthesis Protocols

The search results confirm the existence and importance of this compound but do not contain the detailed experimental protocols you requested [2]. Available information is limited to:

- Basic Identification: CAS number, molecular formula, and molecular weight are available [2].

- Safety Data: A Safety Data Sheet (SDS) is available, indicating the compound is for industrial use [2].

References

- 1. WO2015181723A 1 - Azidoalkylamine salts and their... - Google Patents [patents.google.com]

- 2. 148759-55-1|Butane, 1 - azido - 4 -iodo-|lookchem [lookchem.com]

- 3. - 1 - azido -chlorobutane | CAS#:671821-46-8 | Chemsrc 4 [chemsrc.com]

- 4. -azidobutan- 4 -ol | C 1 H9N3O 4 [chemspider.com]

- 5. -Azidobutyl isocyanate | C5H8N 4 O | CID 11062470 - PubChem 4 [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Trisubstituted Triazenes from 1-azido-4-iodobutane and Grignard Reagents

Introduction and Principle

The reaction between 1-azido-4-iodobutane and Grignard reagents provides a versatile one-pot method for synthesizing linear, trisubstituted triazenes. This protocol is based on the work of Suleymanov et al. (2018), which demonstrates that this compound enables regioselective triazene formation via a key intramolecular cyclization step [1] [2].

The strategic importance of this method lies in its broad applicability for preparing aryl, heteroaryl, vinyl, and alkyl triazenes. These triazene products are highly valuable as synthetic intermediates, particularly in pharmaceutical research, where they can undergo various acid-induced bond-forming reactions (e.g., C-N, C-O, C-F, C-P, C-S) [1]. The reaction efficiently forges C-N-N nitrogen-nitrogen bonds, which are challenging to construct using enzymatic methods [2].

Materials and Equipment

Critical Safety Notes

- Grignard Reagents: Extremely basic and moisture-sensitive. Contact with moisture generates heat and flammable gases. Handle under inert atmosphere using standard Schlenk or glovebox techniques [3].

- This compound (CAS 148759-55-1): Organic azides can be thermally unstable and require careful handling [4].

- Solvents: Use anhydrous, inhibitor-free solvents. Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are highly flammable and form explosive peroxides upon storage. 2-MeTHF is recommended as a greener alternative with higher boiling point and lower peroxide formation risk [5].

Required Equipment

- Anhydrous glassware (oven-dried)

- Inert atmosphere supply (Argon or Nitrogen)

- Magnetic stirrer with heating plate

- Syringes/ cannulas for reagent transfer

- TLC/HPLC equipment for reaction monitoring

Detailed Experimental Protocol

Step 1: Preparation of Trisubstituted Triazenes

This one-pot procedure yields linear trisubstituted triazenes from commercially available starting materials [1] [2].

- Reaction Setup: Charge a dry Schlenk flask with This compound (1.0 equiv) and anhydrous solvent (THF or 2-MeTHF, 0.1-0.5 M concentration relative to azide). Maintain inert atmosphere.

- Grignard Addition: Cool the reaction mixture to 0°C. Add Grignard reagent (1.1-1.5 equiv) dropwise via syringe or cannula.

- Reaction Monitoring: Warm reaction to room temperature and stir. Monitor by TLC or LC-MS until this compound is consumed (typically 2-12 hours).

- Work-up: Quench reaction by careful addition of saturated aqueous NH₄Cl solution. Extract aqueous layer with ethyl acetate (3 × 20 mL).

- Purification: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify crude product by flash chromatography.

Step 2: Derivatization of Vinyl Triazenes

Vinyl triazenes produced by this method can be further functionalized via acid-induced reactions [1].

- Substrate Activation: Dissolve vinyl triazene (1.0 equiv) in an appropriate anhydrous solvent (e.g., DCM, 1,4-dioxane).

- Acid Addition: Add Bronsted or Lewis acid (1.0-2.0 equiv). Common acids include HCl, TFA, or BF₃·OEt₂.

- Nucleophilic Trapping: Introduce nucleophile (1.5-3.0 equiv) simultaneously or sequentially, depending on reaction optimization.

- Work-up and Isolation: Quench reaction with aqueous base (if strong acid used) or concentrate directly. Purify product using standard techniques.

Reaction Mechanism and Workflow

The following diagram illustrates the proposed mechanism for triazene formation, involving nucleophilic attack, intramolecular cyclization, and ring opening [1] [2].

Figure 1: Mechanism of Triazene Formation from this compound

Experimental Data and Optimization

Table 1: Solvent Performance in Model Grignard Reactions [5]

| Solvent | Boiling Point (°C) | Flash Point (°C) | Reaction Efficiency* | Ease of Work-up | Greenness |

|---|---|---|---|---|---|

| 2-MeTHF | 80 | -11 | +++ | +++ | +++ |

| THF | 66 | -14 | +++ | + | + |

| Et₂O | 35 | -45 | ++ | + | + |

| CPME | 106 | -1 | ++ | ++ | ++ |

| Toluene | 111 | 4 | + | +++ | ++ |

\Efficiency considers yield and byproduct formation (e.g., Wurtz coupling)*

Table 2: Triazene Products and Applications [1] [2]

| Grignard Reagent Type | Triazene Product | Subsequent Derivatization | Application |

|---|---|---|---|

| Phenyl-MgBr | Aryl triazene | Acid-induced C-N bond formation | Aniline synthesis |

| Vinyl-MgBr | Vinyl triazene | C-O, C-S bond formation | Heteroatom functionalization |

| Alkyl-MgBr | Alkyl triazene | C-F, C-P bond formation | Organofluorine/phosphorus chemistry |

| Heteroaryl-MgBr | Heteroaryl triazene | Cross-coupling | Biaryl synthesis |

Application in Synthesis

The synthetic utility of this methodology is broad, as shown in the following workflow for obtaining diverse nitrogen-containing compounds.

Figure 2: Synthetic Applications of Trisubstituted Triazenes

Conclusion and Key Advantages

This protocol using this compound and Grignard reagents provides significant advantages for triazene synthesis:

- Versatility: Compatible with aryl, heteroaryl, vinyl, and alkyl Grignard reagents [1]

- Regioselectivity: Intramolecular cyclization ensures linear triazene formation [2]

- Synthetic Utility: Triazenes serve as intermediates for diverse bond-forming reactions [1]

- Green Chemistry: 2-MeTHF can replace THF as a safer, renewable solvent with easier work-up [5]

References

- 1. One-Pot Synthesis of Trisubstituted Triazenes from Grignard ... [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] One-Pot Synthesis of Trisubstituted Triazenes from Grignard ... [semanticscholar.org]

- 3. What are the specific dangers associated with Grignard ? reagents [chemistry.stackexchange.com]

- 4. 148759-55-1|Butane, 1 - azido - 4 -iodo-|lookchem [lookchem.com]

- 5. Comparative performance evaluation and systematic screening of... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for Heterobifunctional Linkers: Focus on 1-Azido-4-Iodobutane and Contemporary Alternatives

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers represent essential tools in modern bioconjugation chemistry, biomaterial science, and pharmaceutical development. These molecules contain two distinct reactive groups connected by a spacer arm, enabling selective, sequential conjugation between different biomolecules or synthetic materials. The strategic advantage of heterobifunctional crosslinkers lies in their ability to facilitate controlled, stepwise conjugation processes, minimizing unwanted homodimerization or oligomerization that commonly plagues homobifunctional analogues. This technical capability is particularly valuable in constructing complex bioconjugates such as antibody-drug conjugates (ADCs), peptide-oligonucleotide hybrids, functionalized nanoparticles, and diagnostic probes.

The chemical diversity available in heterobifunctional crosslinkers has expanded significantly in recent years, with reactive groups targeting various functional sites including thiols, amines, azides, alkynes, and photoreactive moieties. Contemporary research focuses on developing crosslinkers with enhanced orthogonality, water solubility, and biocompatibility, alongside improved reaction kinetics under physiological conditions. Among these developments, azide-containing crosslinkers have gained prominence due to their compatibility with bioorthogonal click chemistry approaches, particularly strain-promoted alkyne-azide cycloaddition (SPAAC), which enables efficient conjugation without cytotoxic copper catalysts. The following sections provide detailed application notes for 1-azido-4-iodobutane and several recently developed heterobifunctional crosslinkers, complete with experimental protocols and practical implementation guidelines.

This compound: Chemical Properties and Theoretical Applications

Fundamental Characteristics

This compound (CAS Registry Number: 148759-55-1) is a bifunctional alkyl chain molecule containing two distinct reactive handles: an azide group at one terminus and an iodo group at the opposite terminus. The chemical properties of this compound are summarized in Table 1.

Table 1: Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Number | 148759-55-1 |

| Molecular Formula | C₄H₈IN₃ |

| Molecular Weight | 225.032 g/mol |

| Reactive Groups | Azide (N₃), Iodo (I) |

| Theoretical Reactivity | Azide: Cyclooctyne derivatives via SPAAC; Iodo: Nucleophilic substitution with thiols or amines |

| Storage Conditions | Protected from light, moisture, and heat |

While comprehensive experimental data on melting point, boiling point, and solubility are not extensively documented in the available literature, this compound should be handled as potentially light-sensitive and heat-labile due to the presence of both azide and iodo functional groups, which can decompose under harsh conditions [1].

Theoretical Reaction Mechanisms and Applications

The dual reactivity of this compound enables its potential use in sequential bioconjugation strategies. The iodo terminus can undergo nucleophilic substitution with thiol groups (e.g., cysteine residues in proteins) to form stable thioether linkages, or with amine groups to form less stable amine derivatives. Meanwhile, the azide terminus can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with cyclooctyne derivatives.

Theoretical applications for this compound include:

- Biomolecule conjugation: Creating covalent linkages between thiol-containing biomolecules (proteins, peptides) and alkyne-functionalized agents (fluorescent dyes, drugs, polymers)

- Surface functionalization: Modifying thiol-presenting surfaces with azide-containing molecules for subsequent click chemistry modifications

- Material science: Serving as a building block for synthesizing more complex heterobifunctional linkers with extended spacer arms

- Polymer chemistry: Incorporating into polymerization processes or polymer end-group functionalization

Table 2: Potential Applications of this compound in Bioconjugation

| Application Area | Potential Use | Advantages |

|---|---|---|

| Protein Labeling | Conjugation of thiol-containing proteins with fluorescent probes, drugs, or other payloads | Selective thiol targeting, bioorthogonal azide functionality |

| Nanoparticle Functionalization | Surface modification of thiolated nanoparticles with targeting ligands or imaging agents | Facile two-step functionalization, stable covalent linkages |

| Biomaterial Development | Creating crosslinked hydrogels with controlled properties | Spatial and temporal control over crosslinking density |

| Diagnostic Probe Development | Construction of targeted imaging agents | Modular design, compatibility with various detection modalities |

Experimental Protocols and Workflows

Theoretical Sequential Conjugation Strategy

The sequential conjugation workflow for this compound leverages the differential reactivity of its two functional groups. The following diagram illustrates the theoretical experimental workflow for a two-step conjugation process:

Protocol 1: Conjugation of Small Molecules via Sequential Thiol and SPAAC Reactions

3.2.1 Materials and Reagents

- This compound (stable stock solution in anhydrous DMF or DMSO)

- Thiol-containing molecule (e.g., cysteine, thiolated peptide, or thiol-functionalized polymer)

- Cyclooctyne derivative (e.g., DBCO-amine, DBCO-biotin, BCN-fluorophore)

- Reaction buffer: Phosphate-buffered saline (PBS, 50 mM, pH 7.4) or HEPES buffer (50 mM, pH 7.2-7.5)

- Organic co-solvents: Anhydrous DMF or DMSO (high purity)

- Purification materials: PD-10 desalting columns, dialysis membranes (MWCO appropriate for molecules), or preparative HPLC system

3.2.2 Step 1: Thiol-Iodoalkyl Conjugation

- Prepare reaction mixture: Dissolve the thiol-containing molecule (1 equiv) in degassed PBS buffer (pH 7.4) containing 5-10% DMF or DMSO as co-solvent to improve linker solubility.

- Add crosslinker: Introduce this compound (1.2-2.0 equiv) to the reaction mixture with gentle mixing. Note: Prepare stock solutions of this compound fresh before use.

- Reaction conditions: Incubate the reaction mixture at room temperature (25°C) or 4°C for 2-8 hours with constant gentle mixing. Critical: Protect the reaction from light by wrapping the vessel in aluminum foil to prevent potential photodegradation of the iodoalkyl group.

- Monitor reaction progress: Analyze reaction completion by analytical HPLC, LC-MS, or thiol quantification assays (e.g., Ellman's assay) to confirm consumption of thiol groups.

- Purify intermediate: Isolate the azide-functionalized intermediate using PD-10 desalting columns, dialysis, or precipitation to remove unreacted crosslinker and byproducts.

- Characterize product: Confirm successful conjugation by mass spectrometry (MALDI-TOF or ESI-MS) and quantify azide incorporation if possible.

3.2.3 Step 2: SPAAC Reaction with Cyclooctyne Derivative

- Prepare azide-functionalized intermediate: Dissolve the purified azide-containing conjugate from Step 1 in PBS buffer (pH 7.4) with appropriate co-solvent (5-15% DMSO or DMF) to maintain solubility.

- Add cyclooctyne reagent: Introduce DBCO or BCN derivative (1.5-3.0 equiv) to the solution with gentle mixing. Note: Use excess cyclooctyne to ensure complete reaction with azide groups.

- Reaction conditions: Incubate at room temperature for 4-24 hours, protecting from light.

- Monitor reaction progress: Analyze by HPLC or MS for consumption of starting materials and formation of triazole-linked product.

- Purify final conjugate: Use size exclusion chromatography, dialysis, or HPLC to isolate the final conjugate from unreacted reagents.

- Characterize final product: Confirm identity and purity by MS, UV-Vis spectroscopy, and other appropriate analytical methods.

Protocol 2: Protein Oligomerization Studies Using Lysozyme Model System

3.3.1 Background and Principles

This protocol adapts methodology from published crosslinking studies [2] [3] that demonstrate protein oligomerization using heterobifunctional crosslinkers. While these studies used different azide-containing crosslinkers, the fundamental principles can be theoretically applied to this compound.

3.3.2 Materials and Reagents

- Lysozyme (14.4 kDa) or other model protein

- This compound (fresh stock solution in DMSO)

- Control crosslinkers (optional): BS2G, BS3, or other commercially available crosslinkers for comparison

- SDS-PAGE materials: Bis-Tris or Tris-Glycine gels (4-20% gradient), running buffer, staining solutions

- Mass spectrometry materials: Trypsin (sequencing grade), C18 ZipTips, matrix for MALDI (if applicable)

3.3.3 Experimental Procedure

- Protein preparation: Dissolve lysozyme (1-2 mg/mL) in PBS buffer (pH 7.4).

- Crosslinking reaction: Add this compound (20-200 equiv relative to protein) to the protein solution. Note: Optimize crosslinker ratio based on preliminary experiments.

- Incubation: Incubate the reaction mixture in the dark at room temperature for 4-16 hours with gentle mixing.

- UV irradiation (optional): If pursuing photoactivation-based methods similar to those described in the literature [2], irradiate at 366 nm using a 6W UV lamp for 30-45 minutes. Critical: Perform UV steps in dark conditions with proper UV protection.

- Reaction quenching: Add quenching agent (e.g., β-mercaptoethanol, cysteine) to consume unreacted iodoalkyl groups.

- SDS-PAGE analysis:

- Prepare samples by boiling with SDS-PAGE loading buffer (with and without reducing agent)

- Load samples onto 4-20% gradient gel

- Run electrophoresis at 120V until adequate separation

- Stain with Coomassie Brilliant Blue R-250 or SYPRO Ruby

- Analysis: Identify crosslinked oligomers (e.g., dimer at ~28 kDa for lysozyme) compared to monomeric protein.

3.3.4 Mass Spectrometric Analysis of Crosslinks

- In-gel digestion:

- Excise crosslinked protein bands from SDS-PAGE gel

- Destain with 40 mM ammonium bicarbonate in 40% acetonitrile

- Reduce with 5 mM DTT (45 min at 60°C) and alkylate with 10 mM iodoacetamide (30 min in dark)

- Digest with trypsin (10-12 hours at 37°C)

- Peptide extraction:

- Extract peptides with 0.4% formic acid in 50% acetonitrile

- Concentrate by vacuum centrifugation

- LC-MS/MS analysis:

- Reconstitute peptides in 0.1% formic acid

- Analyze by nanoLC-MS/MS using C18 reverse-phase column

- Use data-dependent acquisition for MS/MS fragmentation

- Data analysis:

Contemporary Heterobifunctional Crosslinkers: Comparative Analysis

Recent developments in bioconjugation chemistry have yielded several innovative heterobifunctional crosslinkers with enhanced properties and applications. Table 3 summarizes the key characteristics of these advanced crosslinkers compared to the theoretical capabilities of this compound.

Table 3: Contemporary Heterobifunctional Crosslinkers and Applications

| Crosslinker | Reactive Groups | Reaction Mechanisms | Applications | Key Advantages |

|---|---|---|---|---|

| This compound | Azide, iodoalkyl | Nucleophilic substitution (thiol), SPAAC | Theoretical: Biomolecule conjugation, surface functionalization | Simple structure, potential for sequential conjugation |

| DNIm-N3 [5] [6] | Dinitroimidazole (DNIm), azide | Thiol-specific substitution (ultrafast), SPAAC | Protein functionalization, oligonucleotide conjugation, biotinylation, fluorescence labeling | Ultra-fast thiol modification (seconds), selective over amines, stable adducts, orthogonality |

| ADIBO-photoDIBO [7] [8] | ADIBO, photo-DIBO | Sequential SPAAC (two-step) | Spatiotemporal protein conjugation, surface immobilization, material science | Catalyst-free, UV-temporal control, quantitative yields, no copper catalyst |

| NHS-aryl azide [2] [3] | NHS ester, aryl azide | Amine acylation, UV activation nitrene formation | Protein-protein interaction studies, structural biology, interactome mapping | Photoreactive specificity, identification of interacting interfaces |

DNIm-N3 Crosslinker: Specialized Applications

The DNIm-N3 crosslinker represents a significant advancement in thiol-reactive bioconjugation technology. The exceptional properties of the dinitroimidazole (DNIm) module include:

- Ultra-fast kinetics: Selective thiol modification occurs within seconds in aqueous buffer at physiological pH [5]

- Remarkable selectivity: Modifies thiol groups preferentially over amine groups, even in complex biomolecules [5]

- Excellent stability: Both the DNIm module and its thiol adduct demonstrate high stability under physiological conditions [5]

- Orthogonal compatibility: The azide module enables simultaneous or sequential SPAAC reactions without interference [5]

4.1.1 DNIm-N3 Protocol: Protein and Oligonucleotide Functionalization

Thiol modification step:

- Incubate thiol-containing protein or oligonucleotide (1 equiv) with DNIm-N3 (1.2-5.0 equiv) in HEPES buffer (50 mM, pH 7.0-7.5)

- Reaction time: 5-30 minutes at room temperature

- Purify by desalting or dialysis

SPAAC conjugation step:

- Add DBCO- or BCN-functionalized reagent (biotin, fluorophore, drug molecule; 1.5-3.0 equiv)

- Incubate 1.5-24 hours at room temperature

- Purify conjugate by appropriate chromatographic methods

Validation:

- Confirm conjugation by HPLC, MS, and functional assays

- Quantify labeling efficiency spectrophotometrically

ADIBO-photoDIBO Crosslinker: Spatiotemporal Control

The ADIBO-photoDIBO crosslinker enables unique sequential conjugation capabilities through its photochemically masked functionality:

- First SPAAC reaction: ADIBO moiety reacts with first azide-tagged substrate (k = 0.406 M⁻¹s⁻¹) [7]

- Photoactivation: Brief UV exposure (350 nm, 2 minutes) converts photo-DIBO to reactive DIBO

- Second SPAAC reaction: Activated DIBO reacts with second azide-tagged substrate (k = 0.072 M⁻¹s⁻¹) [7]

- Quantitative yields: Both steps proceed with high efficiency (>90%) in aqueous or organic solvents [7]

4.2.1 ADIBO-photoDIBO Protocol: Sequential Conjugation of Azide-Modified Biomolecules

First conjugation step:

- Incubate azide-functionalized Biomolecule A with ADIBO-photoDIBO (1.2-2.0 equiv) in PBS or methanol

- Reaction time: 2-48 hours at room temperature

- Purify intermediate by gel filtration or precipitation

Photoactivation step:

- Irradiate with 350 nm fluorescent lamps for 2 minutes

- Monitor conversion by UV-Vis spectroscopy (disappearance of 331 and 347 nm peaks)

Second conjugation step:

- Add azide-functionalized Biomolecule B (1.5-3.0 equiv)

- Incubate 2-48 hours at room temperature

- Purify final conjugate

Application example: BSA-fluorescein conjugation and surface immobilization [7] [8]

Safety Considerations and Technical Notes

Handling and Storage

- Organic azides: While this compound has not been specifically classified as highly explosive, all organic azides should be treated as potentially explosive substances. Follow the rule that manipulable organic azides typically conform to (NC + NO)/NN ≥ 3 (where N = number of atoms) [5]. Conduct small-scale preliminary tests with new batches.

- Storage conditions: Store azide-containing compounds protected from light, moisture, and heat. Consider storing as dilute solutions in appropriate solvents rather than in neat form.

- Iodo compounds: Light-sensitive; prepare fresh solutions before use and protect reactions from light with aluminum foil.

Compatibility Considerations

- Buffer systems: HEPES and PBS buffers (pH 7.0-7.5) are generally suitable for thiol and SPAAC reactions. Avoid amine-containing buffers (Tris, glycine) in NHS ester reactions.

- Temperature: Most conjugation reactions proceed efficiently at room temperature (20-25°C). For sensitive biomolecules, consider conducting reactions at 4°C with extended incubation times.

- Co-solvents: DMSO and DMF (5-15%) are generally compatible with maintaining both biomolecule stability and crosslinker solubility.

Troubleshooting Guide

- Low conjugation efficiency: Increase crosslinker ratio, extend reaction time, verify biomolecule functionality (free thiols, amines), check buffer pH and composition.

- Protein precipitation: Reduce crosslinker concentration, add co-solvents gradually, use milder buffer conditions.

- Incomplete SPAAC reaction: Ensure fresh cyclooctyne reagents, verify azide incorporation, extend reaction time, increase temperature slightly.

Conclusion

Heterobifunctional crosslinkers represent powerful tools for constructing complex molecular architectures in chemical biology, materials science, and pharmaceutical development. While This compound offers theoretical potential for sequential conjugation strategies, contemporary crosslinkers such as DNIm-N3 and ADIBO-photoDIBO provide enhanced capabilities including ultrafast kinetics, improved orthogonality, and spatiotemporal control. The experimental protocols outlined in this document provide researchers with detailed methodologies for implementing these crosslinking strategies in various applications, from basic protein modification to advanced biomaterial engineering. As the field of bioconjugation chemistry continues to evolve, these crosslinking technologies will undoubtedly play increasingly important roles in developing next-generation biotherapeutics, diagnostic agents, and functional biomaterials.